(D-Leu7)-LHRH
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Overview
Description
(D-Leu7)-Luteinizing Hormone-Releasing Hormone is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone. This compound is designed to mimic the action of the natural hormone but with enhanced stability and potency. It is widely used in scientific research to study reproductive physiology and endocrinology.
Preparation Methods
The synthesis of (D-Leu7)-Luteinizing Hormone-Releasing Hormone involves the use of solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
(D-Leu7)-Luteinizing Hormone-Releasing Hormone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with different properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.
Scientific Research Applications
(D-Leu7)-Luteinizing Hormone-Releasing Hormone is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of gonadotropin-releasing hormone in reproductive physiology and endocrinology.
Medicine: It is used to study hormone-dependent cancers, such as prostate and breast cancer, and to develop treatments for conditions like precocious puberty and endometriosis.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
(D-Leu7)-Luteinizing Hormone-Releasing Hormone acts on the gonadotropin-releasing hormone receptor in the anterior pituitary gland. This interaction stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of testosterone in males and estrogen in females. Prolonged exposure to the compound can lead to downregulation of the receptor and a subsequent decrease in hormone production.
Comparison with Similar Compounds
(D-Leu7)-Luteinizing Hormone-Releasing Hormone is unique due to its enhanced stability and potency compared to natural gonadotropin-releasing hormone. Similar compounds include:
Triptorelin: Another synthetic analogue with similar applications but different amino acid substitutions.
Leuprolide: A synthetic analogue used in the treatment of hormone-dependent cancers.
Goserelin: A synthetic analogue used to treat prostate cancer and breast cancer.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2HF3O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;3-2(4,5)1(6)7/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAQFLXXCKNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H76F3N17O15 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1296.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.